

IUPAC name for Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B1597154

[Get Quote](#)

An In-Depth Technical Guide to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural and chemical properties, provide a robust, field-proven synthetic protocol, and discuss its potential within the broader context of drug discovery, grounded in the established pharmacological importance of the chromone scaffold.

Introduction: The Chromone Scaffold in Drug Discovery

The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, forming the core of thousands of natural products and synthetically designed molecules, including flavonoids, isoflavonoids, and coumarins.^[1] Chromone derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.^{[2][3][4]} Their therapeutic versatility stems from the ability of the planar, electron-rich heterocyclic system to interact with a wide range of biological targets.^[5]

The subject of this guide, **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate**, incorporates several key features of interest for drug development:

- The Chromone Core: Provides a rigid, well-characterized framework known for its biological activity.
- The 6-iodo Substituent: The introduction of a halogen, specifically iodine, can significantly enhance pharmacological properties. It can increase lipophilicity, improve membrane permeability, and participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity to protein targets.
- The 2-carboxylate Ester: This group acts as a key synthetic handle and can influence the molecule's pharmacokinetic profile. It can be hydrolyzed *in vivo* to the corresponding carboxylic acid, a common strategy in pro-drug design.

This guide serves to equip researchers with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this specific and promising chromone derivative.

Molecular Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the bedrock of reproducible science.

Nomenclature and Structure

The unambiguous identification of **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate** is established through its standardized nomenclature and structural representation.

- Preferred IUPAC Name: **ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate**^[6]
- CAS Number: 35204-44-5^[6]
- Molecular Formula: $C_{12}H_9IO_4$ ^[7]
- Molecular Weight: 344.10 g/mol ^[7]

The two-dimensional structure is presented below.

Caption: 2D Structure of **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate**.

Physicochemical Data

The following table summarizes key computed physicochemical properties, which are critical for predicting the compound's behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME).

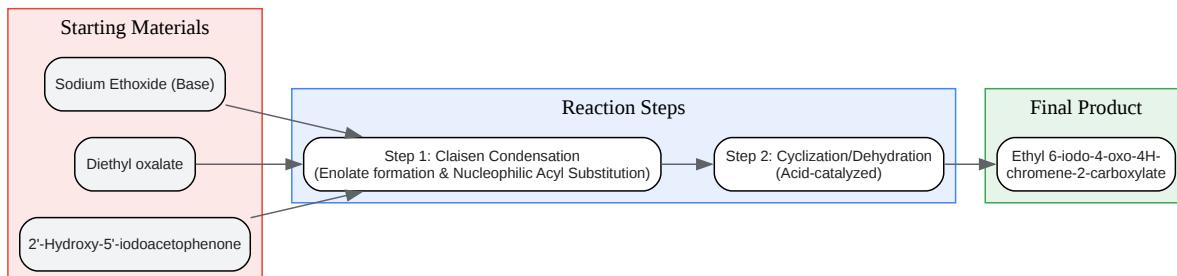
Property	Value	Source
Molecular Weight	344.10 g/mol	PubChem[7]
XLogP3	2.5	PubChem[7]
Hydrogen Bond Donor Count	0	PubChem[7]
Hydrogen Bond Acceptor Count	4	PubChem[7]
Rotatable Bond Count	3	PubChem[7]
Exact Mass	343.95456 Da	PubChem[7]
Topological Polar Surface Area	52.6 Å ²	PubChem[7]
Heavy Atom Count	17	PubChem[7]

Synthesis Protocol: A Validated Approach

The synthesis of chromone-2-carboxylates is reliably achieved via a two-step, one-pot Claisen condensation followed by an acid-catalyzed intramolecular cyclization.[4][8] The protocol detailed below is adapted from highly successful literature precedents for structurally analogous compounds[8][9] and represents a robust and efficient pathway to the target molecule.

Synthesis Workflow

The overall transformation proceeds from a substituted 2'-hydroxyacetophenone to the final chromone product.



[Click to download full resolution via product page](#)

Caption: One-pot synthesis workflow for the target chromone.

Detailed Experimental Methodology

Objective: To synthesize **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate**.

Materials:

- 2'-Hydroxy-5'-idoacetophenone
- Diethyl oxalate
- Sodium ethoxide (NaOEt), 21% solution in ethanol
- Absolute Ethanol
- Hydrochloric acid (HCl), concentrated
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a solution of 2'-hydroxy-5'-iodoacetophenone (10 mmol, 1.0 eq.) in absolute ethanol (50 mL).
- Base Addition & Enolate Formation: To the stirred solution, add sodium ethoxide solution (21% in ethanol, ~3.2 mL, 11 mmol, 1.1 eq.) dropwise at room temperature.
 - Causality Explanation: Sodium ethoxide is a strong, non-nucleophilic base (relative to the ester) that deprotonates the methyl group of the acetophenone, forming a reactive enolate intermediate. This is the critical nucleophile for the subsequent condensation step.
- Claisen Condensation: Following the base addition, add diethyl oxalate (15 mmol, 1.5 eq.) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Causality Explanation: The generated enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a nucleophilic acyl substitution reaction. This forms a β -diketone intermediate, which is the core of the Claisen condensation.
- Cyclization and Product Formation: After the condensation is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully add concentrated HCl (5-10 mL) until the solution is acidic (pH ~1-2). An immediate precipitate should form. Continue stirring for an additional 30 minutes at room temperature.
 - Causality Explanation: The acidic conditions protonate the phenoxide, allowing the phenolic hydroxyl group to attack the adjacent ketone of the β -diketone intermediate. This intramolecular reaction forms a hemiacetal, which then readily dehydrates to yield the stable, aromatic pyrone ring of the chromone system.
- Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual acid and unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Expected Characterization Data

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized.

Technique	Expected Results
¹ H NMR	Signals corresponding to the ethyl group (a quartet ~4.4 ppm and a triplet ~1.4 ppm), a singlet for the C3-H of the pyrone ring (~7.0 ppm), and distinct signals in the aromatic region (7.5-8.5 ppm) for the three protons on the substituted benzene ring.
¹³ C NMR	Resonances for the ketone carbonyl (~177 ppm), ester carbonyl (~160 ppm), and other aromatic and aliphatic carbons consistent with the structure.
Mass Spec (MS)	A molecular ion peak [M] ⁺ or [M+H] ⁺ corresponding to the calculated exact mass of 343.95456 Da.
Infrared (IR)	Characteristic absorption bands for the C=O stretch of the ketone (~1650 cm ⁻¹) and the ester (~1730 cm ⁻¹), as well as C-O and aromatic C-H stretches.

Potential Applications and Future Directions

While specific biological data for **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate** is not yet widely published, its structural class suggests high potential in several therapeutic areas. Chromone derivatives have been extensively investigated for a range of activities, providing a logical roadmap for future research.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[10\]](#)

- **Anticancer Agents:** Many chromone derivatives exhibit potent cytotoxic activity against various cancer cell lines.[\[2\]](#) The title compound could be screened against panels of human cancer cells to identify potential antiproliferative effects.

- **Antimicrobial Agents:** The chromone scaffold is present in many natural and synthetic compounds with antibacterial and antifungal properties.[10] This molecule represents a candidate for testing against multidrug-resistant bacterial and fungal strains.
- **Enzyme Inhibition:** Chromones are known to inhibit various enzymes. For example, related coumarin derivatives are effective inhibitors of carbonic anhydrase isoforms implicated in cancer.[11] The title compound could be evaluated as an inhibitor for various kinases, proteases, or other enzymes relevant to disease.

Future work should focus on the synthesis of a library of related analogs by modifying the substituents on the benzene ring and converting the ethyl ester to various amides or other functional groups to establish a robust Structure-Activity Relationship (SAR).

Conclusion

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a molecule of high strategic value for drug discovery programs. It combines the pharmacologically privileged chromone scaffold with synthetically tractable functional groups that allow for both fine-tuning of physicochemical properties and exploration of diverse biological interactions. The robust and well-understood synthetic route provided herein offers a reliable and scalable method for producing this compound, enabling its comprehensive evaluation as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Auwers synthesis - Wikipedia [en.wikipedia.org]
- 3. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. A Mild and Efficient Procedure for the Preparation of Chromone-2-carboxylates
[ccspublishing.org.cn]
- 6. Flavones and Related Compounds: Synthesis and Biological Activity - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Simonis Chromone Cyclization [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name for Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597154#iupac-name-for-ethyl-6-iodo-4-oxo-4h-chromene-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com